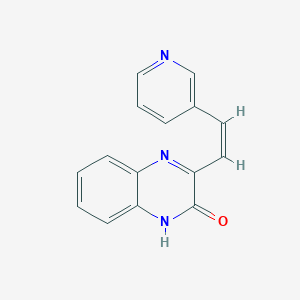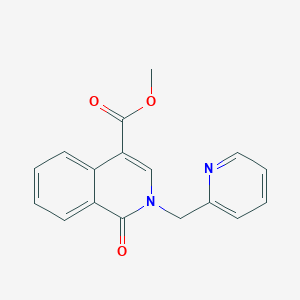
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics: FGFR Inhibition
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate: is a potent inhibitor of the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor development and progression. Abnormal activation of FGFR signaling pathways is associated with several cancers, including breast, lung, and prostate cancer. By inhibiting FGFR, this compound can prevent cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer therapy .
Medicinal Chemistry: Lead Compound Optimization
In medicinal chemistry, this compound serves as a lead molecule for further optimization. Its low molecular weight and potent FGFR inhibitory activity make it an appealing candidate for the development of more effective cancer therapeutics. Researchers can modify its structure to enhance its pharmacological properties, such as selectivity and bioavailability .
Biological Studies: Cell Migration and Invasion
The compound has been shown to significantly inhibit the migration and invasion of cancer cells, particularly breast cancer 4T1 cells. This application is vital for understanding the metastatic process in cancer research and for developing compounds that can prevent the spread of cancer to other parts of the body .
Synthetic Methods: Heterocyclic Compound Synthesis
This compound belongs to a class of heterocyclic compounds that can be synthesized using various methods. The synthesis process often involves the formation of pyrrolopyridine derivatives, which are important in the development of new pharmaceuticals. The compound’s structure allows for diverse substitution patterns, which can lead to the discovery of novel biological activities .
Chemical Biology: Signal Transduction Pathways
In chemical biology, the compound’s ability to modulate signal transduction pathways is of great interest. The FGF–FGFR axis, which this compound targets, is involved in organ development, cell proliferation, and angiogenesis. Understanding how this compound affects these pathways can provide insights into the fundamental processes of cell biology .
Drug Discovery: FGFR-Related Diseases
Beyond cancer, FGFR-related signaling pathways are implicated in a variety of diseases. Therefore, this compound’s FGFR inhibitory activity could be explored for therapeutic applications in other FGFR-related conditions, such as developmental disorders and diseases involving abnormal tissue growth .
Eigenschaften
IUPAC Name |
methyl 1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-17(21)15-11-19(10-12-6-4-5-9-18-12)16(20)14-8-3-2-7-13(14)15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFJNVDKIASVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazol-2-yl}-2-chloropyridine-4-carboxamide](/img/structure/B3000018.png)

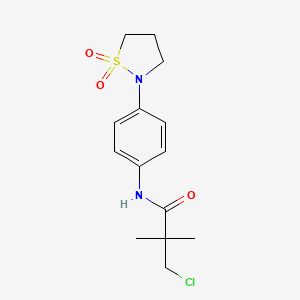

![ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B3000024.png)
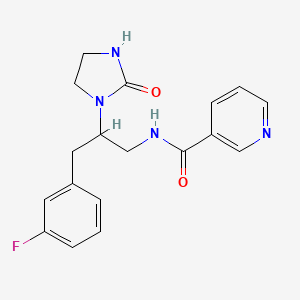
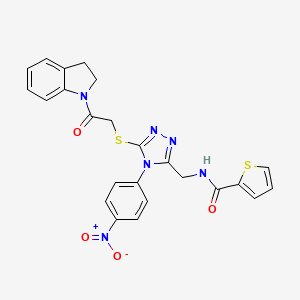
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B3000029.png)
![4-benzyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B3000030.png)


![2-Benzo[D]1,3-dioxolen-5-YL-3-((3-methoxyphenyl)amino)inden-1-one](/img/structure/B3000034.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B3000038.png)
